Tert-butyl 3-hydroxycyclobutylcarbamate
Overview
Description
Tert-butyl 3-hydroxycyclobutylcarbamate is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxycyclobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Tert-butyl 3-hydroxycyclobutylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxycyclobutylcarbamate involves its interaction with biological molecules. The carbamate group can undergo hydrolysis to release an amine, which can then interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate: Similar structure but different stereochemistry.
tert-Butyl (cis-3-hydroxycyclobutyl)carbamate: Another stereoisomer with different physical and chemical properties.
Uniqueness
Tert-butyl 3-hydroxycyclobutylcarbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl and a carbamate group, which confer distinct reactivity and biological activity compared to its isomers .
Biological Activity
Tert-butyl 3-hydroxycyclobutylcarbamate, with the IUPAC name tert-butyl ((1R,3R)-3-hydroxycyclobutyl)carbamate , is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its CAS number is 389890-42-0 . The compound can be synthesized through various methods, typically involving the reaction of tert-butyl carbamate with cyclobutyl derivatives under controlled conditions. The synthesis often requires the use of coupling agents to facilitate the formation of the carbamate bond.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxy group may participate in hydrogen bonding, enhancing its interaction with biological macromolecules.
In Vitro Studies
Recent studies have explored the effects of this compound on various cell types:
- Neuroprotective Effects : In vitro experiments demonstrated that this compound exhibits neuroprotective properties against amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease pathology. The compound was shown to reduce cell death in astrocytes induced by Aβ1-42 exposure .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities. It has been observed to scavenge free radicals effectively, which could contribute to its protective effects in neurodegenerative conditions .
Case Studies
- Astrocyte Cell Protection : A study assessed the ability of this compound to mitigate Aβ-induced toxicity in astrocyte cultures. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Cell Viability Assays : Various assays (e.g., MTT and LDH assays) confirmed that treatment with this compound enhances cell viability in models of oxidative stress, indicating its role as a protective agent against cellular damage .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Biological Activity |
---|---|---|
cis-tert-Butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | Similar neuroprotective effects |
trans-tert-Butyl 3-hydroxycyclobutylcarbamate | 389890-42-0 | Exhibits antioxidant properties |
tert-butyl N-Hydroxycarbamate | 36016-38-3 | Known for general biological activity |
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUMHFNEPOYLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241253, DTXSID901272300 | |
Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-63-7, 389890-42-0, 389890-43-1 | |
Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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